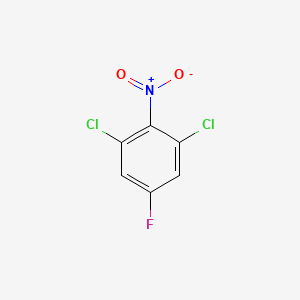

2,6-Dichloro-4-fluoronitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Dichloro-4-fluoronitrobenzene is an organic compound . It is a derivative of nitrobenzene, where two hydrogen atoms are replaced by chlorine atoms and one hydrogen atom is replaced by a fluorine atom .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the reaction of chloronitrobenzene compounds with potassium fluoride in a solvent dispersion . Another method involves the reaction of polychloronitrobenzene or fluorochloronitrobenzene containing a chlorine atom in the para position with respect to the nitro group with an alkali metal fluoride in the presence of sulpholane .Molecular Structure Analysis

The molecular formula of this compound is C6H2Cl2FNO2 . The molecular structure, conformation, and potential to internal rotation of 2,6-difluoronitrobenzene have been studied by gas-phase electron diffraction (GED), MP2 ab initio, and by B3LYP density functional calculations .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve multiple steps. For instance, a preparation method for 2,3,4-trifluoronitrobenzene involves a nitration reaction on 2,6-dichloro fluorobenzene and nitric acid, followed by a fluoro reaction .Aplicaciones Científicas De Investigación

Chemical Behavior and Electron Attachment

Research on nitrobenzene derivatives, including chloro and fluoro substituted compounds, explores their behavior towards electron attachment. Studies involving electron transmission spectroscopy (ETS), dissociative electron attachment spectroscopy (DEAS), and negative ion mass spectrometry (NIMS) have provided insights into the energies of electron attachment and the formation of negative ions (NIs) for chlorine-substituted derivatives. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including material science and chemical sensing (Asfandiarov et al., 2007).

Synthesis and Reactivity

The synthesis and reactivity of halogenated nitrobenzenes, including 2,6-Dichloro-4-fluoronitrobenzene, are of significant interest. Microwave irradiation has been used to enhance the reaction rates in halogen-exchange fluorination processes, demonstrating the potential for more efficient synthesis methods for such compounds. The application of microwave irradiation shows a considerable increase in yield and selectivity, indicating the importance of these methods in industrial applications (Luo Jun, 2007).

Catalysis and Coupling Reactions

This compound plays a role in catalyzed amination and coupling reactions, which are fundamental in organic synthesis, particularly in the formation of complex molecules. The effectiveness of palladium(0)-catalyzed amination, along with Stille and Suzuki coupling reactions involving aryl fluorides, highlights the compound's utility in synthesizing diverse organic structures. These reactions are crucial for pharmaceuticals, agrochemicals, and materials science, providing a pathway to synthesize various functionalized compounds (Kim & Yu, 2003).

Spectroscopic and Structural Analysis

Detailed spectroscopic and structural analyses of fluoro-substituted nitrobenzenes, including those similar to this compound, have been conducted to understand their molecular characteristics. Studies employing FTIR, FT-Raman, FT-NMR, and quantum chemical calculations have provided insights into the vibrational analyses, electronic structure, and thermodynamic properties of these compounds. Such analyses are crucial for developing new materials and understanding their stability, reactivity, and interaction with other molecules (Arjunan et al., 2011).

Environmental Degradation

Investigations into the biodegradation of halonitrobenzenes, including those related to this compound, reveal the environmental impact and degradation pathways of these compounds. Understanding the microbial degradation of chloronitrobenzenes and other halogenated compounds is essential for assessing their environmental persistence and developing strategies for bioremediation. Studies on bacteria capable of degrading these compounds contribute to our knowledge of how to mitigate the environmental impact of industrial chemicals (Xu et al., 2022).

Safety and Hazards

The safety data sheet for 2,4-Dichloro-5-fluoronitrobenzene, a compound similar to 2,6-Dichloro-4-fluoronitrobenzene, indicates that it is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

1,3-dichloro-5-fluoro-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FNO2/c7-4-1-3(9)2-5(8)6(4)10(11)12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOMHBXKHCIYHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.